molecular formula C9H8N2O2 B1512989 4-Amino-1H-indole-2-carboxylic acid CAS No. 933721-48-3

4-Amino-1H-indole-2-carboxylic acid

Cat. No.: B1512989
CAS No.: 933721-48-3
M. Wt: 176.17 g/mol
InChI Key: DSFRMPSXOZOMCJ-UHFFFAOYSA-N
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Description

4-Amino-1H-indole-2-carboxylic acid is a significant organic compound belonging to the indole family, characterized by its unique structure that includes an indole ring fused with a carboxylic acid group and an amino group at the 4-position. This compound is notable for its diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1H-indole-2-carboxylic acid typically involves the following steps:

  • Starting Materials: The synthesis often begins with tryptophan or its derivatives as the starting material.

  • Indole Formation: The tryptophan undergoes a series of reactions to form the indole core structure.

  • Functional Group Modifications: The amino and carboxylic acid groups are introduced through specific chemical reactions, such as nitration, reduction, and hydrolysis.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process is carefully controlled to minimize by-products and ensure the safety of the production environment.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The carboxylic acid group can be reduced to an alcohol.

  • Substitution: The indole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).

Major Products Formed:

  • Oxidation: Formation of 4-nitro-1H-indole-2-carboxylic acid.

  • Reduction: Formation of 4-amino-1H-indole-2-ol.

  • Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

4-Amino-1H-indole-2-carboxylic acid has a wide range of applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: It is used in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: It has potential therapeutic applications, including antiviral, anti-inflammatory, and anticancer properties.

  • Industry: It is utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 4-Amino-1H-indole-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways:

  • Molecular Targets: The compound can bind to various receptors and enzymes, modulating their activity.

  • Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

4-Amino-1H-indole-2-carboxylic acid is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: Indole-2-carboxylic acid, 5-amino-1H-indole-2-carboxylic acid, and 7-amino-1H-indole-2-carboxylic acid.

  • Uniqueness: The presence of the amino group at the 4-position distinguishes it from other indole derivatives, contributing to its distinct chemical and biological properties.

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Properties

IUPAC Name

4-amino-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c10-6-2-1-3-7-5(6)4-8(11-7)9(12)13/h1-4,11H,10H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSFRMPSXOZOMCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=C(NC2=C1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60856666
Record name 4-Amino-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60856666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933721-48-3
Record name 4-Amino-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60856666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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